Biotin-PEG8-COOH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG8-COOH typically involves the conjugation of biotin to polyethylene glycol, followed by the introduction of a carboxylic acid group. The process can be summarized as follows:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Conjugation to Polyethylene Glycol: The activated biotin is then reacted with polyethylene glycol, which has a terminal amine group, under mild conditions to form biotin-PEG.
Introduction of Carboxylic Acid Group: The terminal hydroxyl group of polyethylene glycol is oxidized to a carboxylic acid group using reagents like succinic anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of Biotin: Large quantities of biotin are activated using NHS or similar reagents.
Polyethylene Glycol Conjugation: The activated biotin is conjugated to polyethylene glycol in large reactors.
Carboxylation: The terminal hydroxyl groups of polyethylene glycol are oxidized to carboxylic acid groups using industrial oxidizing agents.
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG8-COOH undergoes several types of chemical reactions, including:
Amide Bond Formation: The carboxylic acid group reacts with amines to form stable amide bonds.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Biotin-Avidin Interaction: Biotin binds strongly to avidin or streptavidin, forming a highly stable complex.
Common Reagents and Conditions
Amide Bond Formation: Typically involves reagents like N,N’-dicyclohexylcarbodiimide (DCC) and NHS under mild conditions.
Esterification: Requires reagents like dicyclohexylcarbodiimide (DCC) and alcohols under mild conditions.
Biotin-Avidin Interaction: Occurs under physiological conditions without the need for additional reagents.
Major Products
Amide Bonds: Resulting in biotin-PEG8-amide derivatives.
Esters: Resulting in biotin-PEG8-ester derivatives.
Biotin-Avidin Complexes: Highly stable complexes used in various applications.
Scientific Research Applications
Biotin-PEG8-COOH has a wide range of applications in scientific research, including:
Chemistry: Used in bioconjugation and crosslinking reactions to modify proteins, peptides, and other biomolecules.
Biology: Utilized in protein labeling, detection, and purification due to its strong binding affinity with avidin and streptavidin.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of new materials, nanotechnology, and surface modifications .
Mechanism of Action
Biotin-PEG8-COOH exerts its effects through several mechanisms:
Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin, facilitating the detection and purification of biotinylated molecules.
Polyethylene Glycol: Enhances the solubility and biocompatibility of the compound, allowing it to be used in various biological and medical applications.
Carboxylic Acid Group: Provides reactive sites for further chemical modifications, enabling the conjugation of other molecules
Comparison with Similar Compounds
Biotin-PEG8-COOH can be compared with other similar compounds, such as:
Biotin-PEG-NH2: Contains an amine group instead of a carboxylic acid group, making it suitable for different types of conjugation reactions.
Biotin-PEG-OH: Lacks the carboxylic acid group, limiting its reactivity compared to this compound.
Biotin-PEG-MAL: Contains a maleimide group, which is useful for thiol-reactive conjugation reactions .
Biological Activity
Biotin-PEG8-COOH is a bioconjugate that combines biotin, a water-soluble B-vitamin, with polyethylene glycol (PEG), which enhances solubility and biocompatibility. This compound has gained attention in various biomedical applications due to its unique properties, including its ability to facilitate targeted drug delivery and improve the pharmacokinetics of therapeutic agents.
1. Structure and Properties
This compound consists of a biotin moiety linked to an eight-unit PEG chain terminated with a carboxylic acid group. This structure offers several advantages:
- Increased solubility : The PEG component enhances the solubility of the conjugate in aqueous environments.
- Biocompatibility : PEG is known for its low toxicity and immunogenicity, making it suitable for biological applications.
- Targeting capability : Biotin can bind specifically to streptavidin or avidin, allowing for targeted delivery of drugs or imaging agents.
Biotin plays a crucial role in cellular metabolism, acting as a cofactor for several carboxylases involved in key metabolic pathways. The incorporation of biotin into drug delivery systems allows for enhanced cellular uptake through receptor-mediated endocytosis, leveraging the high affinity between biotin and its receptors.
2.2 Binding Studies
Studies have demonstrated the binding efficiency of this compound to streptavidin-coated surfaces, which is critical for applications in targeted therapy:
Study | Binding Affinity | Conditions |
---|---|---|
High | 0.5 mg/mL solution with streptavidin beads | |
Enhanced | Various concentrations of PEGylated peptides |
The binding assays indicate that this compound exhibits strong affinity towards streptavidin, making it an effective tool for targeting specific cells or tissues.
3.1 Targeted Therapy
This compound has been utilized in the development of targeted drug delivery systems, particularly in cancer therapy. By conjugating chemotherapeutic agents to this bioconjugate, researchers have achieved improved selectivity and reduced systemic toxicity.
Case Study:
A study involving the conjugation of methotrexate to Biotin-PEG8 demonstrated enhanced cytotoxicity against cancer cells compared to free methotrexate. The bioconjugate showed a significant increase in cellular uptake due to the targeting capabilities of biotin .
3.2 Imaging Applications
In addition to therapeutic uses, this compound has been applied in imaging technologies. Its ability to bind specifically to streptavidin allows for the development of imaging agents that can selectively highlight tumors or other pathological tissues.
Research Findings:
In vivo studies using quantum dots conjugated with Biotin-PEG8 showed successful targeting and imaging of tumor microenvironments in live mice, indicating its potential for real-time monitoring of therapeutic efficacy .
4. Conclusion
This compound represents a versatile compound with significant biological activity and potential applications in targeted drug delivery and imaging. Its unique properties allow for enhanced solubility, biocompatibility, and specificity, making it an essential component in modern biomedical research.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53N3O12S/c33-26(4-2-1-3-25-28-24(23-45-25)31-29(36)32-28)30-6-8-38-10-12-40-14-16-42-18-20-44-22-21-43-19-17-41-15-13-39-11-9-37-7-5-27(34)35/h24-25,28H,1-23H2,(H,30,33)(H,34,35)(H2,31,32,36) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJWZTARMHIZLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53N3O12S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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